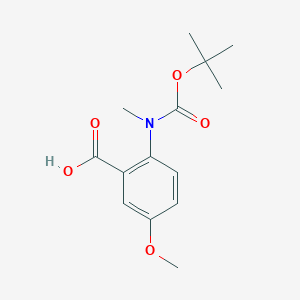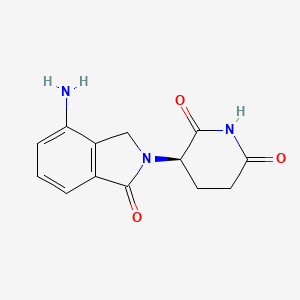
(R)-3-Amino-3-(p-tolyl)propan-1-ol
Overview
Description
“®-3-Amino-3-(p-tolyl)propan-1-ol”, also known as ®-PAP, is a chiral amino alcohol compound with a molecular formula of C10H15NO. It is used in laboratory chemicals and the manufacture of chemical compounds .
Molecular Structure Analysis
The molecular weight of “®-3-Amino-3-(p-tolyl)propan-1-ol” is 165.23 g/mol . The molecular formula is C10H15NO .Physical and Chemical Properties Analysis
“®-3-Amino-3-(p-tolyl)propan-1-ol” should be stored in a dark place, sealed in dry, at 2-8°C . The boiling point information is not available .Scientific Research Applications
Synthesis and Corrosion Inhibition
(R)-3-Amino-3-(p-tolyl)propan-1-ol has applications in the synthesis of tertiary amines, such as 1,3-di-amino-propan-2-ol derivatives, which have shown promising results as corrosion inhibitors for carbon steel. These compounds create a protective layer on the metal surface, significantly retarding anodic dissolution. Their inhibitory performance varies with concentration, demonstrating potential for tailored applications in corrosion science (Gao, Liang, & Wang, 2007).
Biological Significance and Synthetic Approaches
The compound is also relevant in the field of biochemistry, particularly in the synthesis and study of α,β-diamino acids. These acids, including derivatives of this compound, are found in various biological systems and have diverse applications ranging from hydrogen production for fuel cells to food chemistry, where they can influence browning processes (Viso et al., 2011).
Application in Biotechnology
In biotechnology, similar compounds are used in the biosynthesis of chemicals like 1,3-Propanediol (1,3-PD) from renewable resources. This process is more environmentally friendly and economically viable compared to chemical synthesis. The compound's derivatives are key in developing new microbial strains for efficient biosynthesis processes, crucial in producing various commercial products (Yang et al., 2018).
Peptide and Polyamine Synthesis
The compound's derivatives are utilized in the synthesis of peptides and polyamines, which are significant in drug and gene delivery systems. For instance, cyclic polyamines synthesized from amino alcohols, similar to this compound, show potential for various medical and pharmaceutical applications (Cassimjee, Marin, & Berglund, 2012).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various receptors and enzymes, which play crucial roles in numerous biological processes .
Mode of Action
For instance, it can participate in the oxidation process, where it interacts with its targets, leading to changes in their structure and function .
Biochemical Pathways
®-3-Amino-3-(p-tolyl)propan-1-ol may be involved in several biochemical pathways. One such pathway could be the oxidation of primary alcohols to the corresponding carboxylic acids . This process is one of the most important transformations in organic chemistry .
Pharmacokinetics
It’s known that the compound can be produced with high conversion and enantiomeric excess , which might influence its bioavailability.
Result of Action
The compound’s involvement in the oxidation process could lead to the production of various metabolites, which might have significant biological effects .
Action Environment
The action, efficacy, and stability of ®-3-Amino-3-(p-tolyl)propan-1-ol can be influenced by various environmental factors. For instance, the compound’s reactivity might be affected by the presence of other substances, such as catalysts . Additionally, factors like temperature, pH, and solvent can also impact the compound’s stability and efficacy.
Biochemical Analysis
Biochemical Properties
Enzymes such as transaminases and oxidoreductases are known to interact with ®-3-Amino-3-(p-tolyl)propan-1-ol. Transaminases facilitate the transfer of amino groups, while oxidoreductases are involved in oxidation-reduction reactions. The interactions between ®-3-Amino-3-(p-tolyl)propan-1-ol and these enzymes are crucial for its role in metabolic pathways and synthesis of other bioactive compounds .
Cellular Effects
In cellular metabolism, ®-3-Amino-3-(p-tolyl)propan-1-ol can alter the flux of metabolites, impacting energy production and biosynthetic pathways. Its effects on cell function are evident in changes to cellular growth, differentiation, and apoptosis .
Molecular Mechanism
Additionally, ®-3-Amino-3-(p-tolyl)propan-1-ol can influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions can lead to changes in the expression of genes involved in metabolic pathways and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ®-3-Amino-3-(p-tolyl)propan-1-ol have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme pH or temperature conditions. Long-term studies have shown that ®-3-Amino-3-(p-tolyl)propan-1-ol can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of ®-3-Amino-3-(p-tolyl)propan-1-ol vary with dosage in animal models. At low doses, the compound can enhance metabolic activity and improve physiological functions. At high doses, it may exhibit toxic effects, including disruption of cellular homeostasis and induction of oxidative stress. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without adverse outcomes .
Metabolic Pathways
®-3-Amino-3-(p-tolyl)propan-1-ol is involved in several metabolic pathways. It can be metabolized by enzymes such as transaminases and oxidoreductases, leading to the formation of various metabolites. These metabolic pathways are essential for the compound’s role in biosynthesis and energy production. The interactions with cofactors, such as pyridoxal phosphate, are crucial for its enzymatic transformations .
Transport and Distribution
The transport and distribution of ®-3-Amino-3-(p-tolyl)propan-1-ol within cells and tissues involve specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within specific cellular compartments. The distribution of ®-3-Amino-3-(p-tolyl)propan-1-ol can influence its bioavailability and efficacy in biochemical reactions .
Subcellular Localization
®-3-Amino-3-(p-tolyl)propan-1-ol is localized in various subcellular compartments, including the cytoplasm and mitochondria. Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. The subcellular localization of ®-3-Amino-3-(p-tolyl)propan-1-ol is critical for its activity and function, as it determines the accessibility to its target enzymes and proteins .
Properties
IUPAC Name |
(3R)-3-amino-3-(4-methylphenyl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-8-2-4-9(5-3-8)10(11)6-7-12/h2-5,10,12H,6-7,11H2,1H3/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLRHJVGOQVPPGF-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CCO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@@H](CCO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50654214 | |
| Record name | (3R)-3-Amino-3-(4-methylphenyl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50654214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1071436-36-6 | |
| Record name | (γR)-γ-Amino-4-methylbenzenepropanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1071436-36-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3R)-3-Amino-3-(4-methylphenyl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50654214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[Ethyl(propan-2-yl)carbamoyl]piperidine-4-carboxylic acid](/img/structure/B1519247.png)

![2-[2-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1519252.png)
![1-[4-(ethoxycarbonyl)piperidine-1-carbonyl]-3-methyl-1H-imidazol-3-ium iodide](/img/structure/B1519253.png)
![O-[(benzyloxy)methyl]hydroxylamine](/img/structure/B1519255.png)


![5-[(Methylsulfanyl)methyl]furan-2-carbaldehyde](/img/structure/B1519260.png)

![[1-(3-Methylphenyl)cyclohexyl]methanamine](/img/structure/B1519262.png)

![2-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B1519266.png)
![tert-butyl [(1S)-1-(hydrazinocarbonyl)-2-methylpropyl]carbamate](/img/structure/B1519267.png)

